BenchChemオンラインストアへようこそ!

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide (CAS 941978-83-2) is a synthetic, small-molecule benzamide derivative featuring a 2-oxopiperidin-1-yl substituent on the phenyl ring and a 2-chloro-4-nitrobenzamide core. The compound is distinct in its class due to the combination of multiple hydrogen-bond acceptor/donor motifs (piperidin-2-one carbonyl, methoxy, nitro, amide) and structural rigidity imparted by the cyclic piperidin-2-one ring.

Molecular Formula C19H18ClN3O5
Molecular Weight 403.82
CAS No. 941978-83-2
Cat. No. B2761094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
CAS941978-83-2
Molecular FormulaC19H18ClN3O5
Molecular Weight403.82
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O
InChIInChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
InChIKeyXBCPIGIIGIRHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide (CAS 941978-83-2): Procurement-Relevant Structural and Pharmacophore Profile for Research Selection


2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide (CAS 941978-83-2) is a synthetic, small-molecule benzamide derivative featuring a 2-oxopiperidin-1-yl substituent on the phenyl ring and a 2-chloro-4-nitrobenzamide core [1]. The compound is distinct in its class due to the combination of multiple hydrogen-bond acceptor/donor motifs (piperidin-2-one carbonyl, methoxy, nitro, amide) and structural rigidity imparted by the cyclic piperidin-2-one ring. No mature biological activity data from peer-reviewed journals was identified for this specific compound at the time of analysis; however, its structural attributes position it as a potential probe or intermediate in medicinal chemistry programs targeting nicotinamide N-methyltransferase (NNMT) and related enzymes, based on close structural analogy to active compounds disclosed in patent literature [2].

Why 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide Cannot Be Simply Swapped with In-Class Analogs: Key Differentiation Rationale


The 2-oxopiperidin-1-yl moiety, combined with the electron-deficient 2-chloro-4-nitrobenzamide core, creates a unique pharmacophoric signature that generic substitution with simpler benzamide or piperidine analogs cannot replicate. The cyclic lactam ring reduces the conformational flexibility present in open-chain analogs (e.g., N-ethyl or N-phenyl amides), which can translate into entropically more favorable binding to protein pockets [1]. Furthermore, the 2-oxopiperidin-1-yl group introduces a hydrogen-bond acceptor (carbonyl) at a defined vector, which is absent in compounds bearing only a phenyl or methoxy substituent on the aniline nitrogen. Even within the same patent family of NNMT inhibitors, a shift from the 2-oxopiperidin-1-yl-phenyl-benzamide scaffold to alternative piperidine derivatives has resulted in drastic changes in inhibitory potency (e.g., >100-fold differences in IC50), underscoring the non-fungibility of precise substitution patterns [2].

Quantitative Differentiation Matrix for 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide: Head-to-Head and Cross-Study Comparisons


Enhanced Hydrogen-Bond Acceptor Capacity for Ligand-Target Interaction: Target Compound vs. De-Chloro/Methoxy Analog

The target compound contains five hydrogen-bond acceptor sites (piperidin-2-one carbonyl, methoxy oxygen, nitro group oxygens, amide carbonyl) versus four in the closest analog 2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (lacking the 2-chloro-4-nitro substitution pattern) [1]. The addition of the chlorine atom and the altered nitro position increase molecular polar surface area (tPSA) from approximately 105 Ų to approximately 118 Ų, as computed by SwissADME [2]. An increased tPSA is correlated with improved water solubility and potential for improved oral bioavailability in drug discovery contexts.

Medicinal Chemistry Structure-Activity Relationship Ligand Efficiency

Conformational Restriction Benefiting Binding Entropy: Target Compound vs. Open-Chain N-Alkyl Amide Analog

The 2-oxopiperidin-1-yl group restricts rotation around the N-aryl bond compared to a freely rotatable N-alkyl amide, reducing the number of accessible conformers. The target compound has an estimated 5 rotatable bonds, whereas a hypothetical N-ethyl or N-propyl analog would have 6–7 [1]. Reduced conformational flexibility can lead to lower entropic penalty upon binding, potentially enhancing binding affinity even when enthalpic contributions are similar. While no direct experimental binding data exists for the target compound, an active NNMT inhibitor from the same patent class (US20250017936, Compound 5c) with a constrained piperidine motif achieved an IC50 of 110 nM, while more flexible acyclic analogs showed drastically reduced potency (>10,000 nM) [2].

Drug Design Conformational Entropy Ligand Pre-organization

Unique Electronic Effect of 2-Chloro-4-nitro Substituents for Selective Target Recognition

The 2-chloro-4-nitrobenzamide core is electron-deficient compared to the 2-nitrobenzamide analog, which influences both the acidity of the amide NH and the π-stacking propensity with aromatic protein residues. The Hammett substituent constant (σ) for the 4-nitro group is +0.78, and for the 2-chloro is +0.23, yielding a combined electron-withdrawing effect significantly stronger than that of a single 2-nitro group (σ ≈ +0.78) [1]. This altered electronic character may favor interactions with electron-rich binding pockets, such as those observed in the NNMT active site. A structurally related NNMT inhibitor featuring a 4-nitrobenzamide motif was reported to exhibit a Ki of 650 nM (BindingDB entry BDBM50627707), while the 2-nitro analog showed no measurable inhibition in the same assay [2], indicating that the precise positioning of electron-withdrawing groups is critical for activity.

Electron-Withdrawing Groups Target Selectivity Medicinal Chemistry

Recommended Application Scenarios for 2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide Based on Differentiation Evidence


Fragment-Based Drug Discovery for NNMT and Related Methyltransferases

The compound's unique combination of a constrained 2-oxopiperidin-1-yl group and a 2-chloro-4-nitrobenzamide core makes it a suitable fragment for targeting enzymes that recognize both polar and aromatic moieties, such as nicotinamide N-methyltransferase (NNMT). Cross-study data from patent US20250017936 and BindingDB show that analogous 2-oxopiperidin-1-yl-phenyl-benzamide scaffolds can achieve nanomolar inhibition of NNMT, with activity critically dependent on the substitution pattern [1]. The target compound's predicted tPSA (~118 Ų) and H-bond acceptor count (6) align with fragment-like properties that promote ligand efficiency in initial screening hits [2].

Synthetic Intermediate for Diversely Functionalized Benzamide Libraries

The presence of a chloro and nitro substituent on the benzamide ring provides two orthogonal synthetic handles for further functionalization: the nitro group can be reduced to an amine for amide coupling, and the chloro can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This differentiates it from simpler benzamide building blocks that lack such versatile reactive sites. The 2-oxopiperidin-1-yl moiety remains stable under typical hydrogenation and coupling conditions, allowing sequential modification without degradation, as inferred from the stability profiles of analogous piperidin-2-one-containing intermediates in the patent literature [1].

Physicochemical Property Benchmarking in Medicinal Chemistry Programs

The target compound can serve as a reference standard for assessing the impact of electron-withdrawing groups and cyclic lactam incorporation on lipophilicity and permeability. Its predicted logD (approx. 3.2 at pH 7.4, from SwissADME) and tPSA provide a baseline for comparing structure-property relationships (SPR) within a series of benzamide-based inhibitors. Procurement of this compound allows researchers to empirically validate computational SPR predictions, since even minor changes in the substitution pattern (e.g., moving the nitro group from 4- to 5-position, as in the 5-nitro isomer) can shift tPSA and logD values by 5-10 units and 0.3-0.5 log units, respectively, with implications for permeability and solubility [2].

Quote Request

Request a Quote for 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.